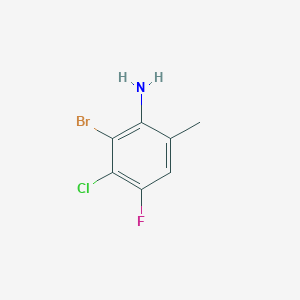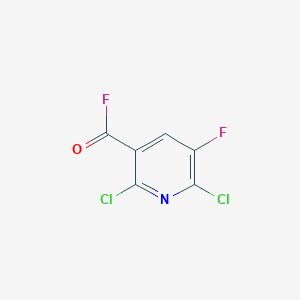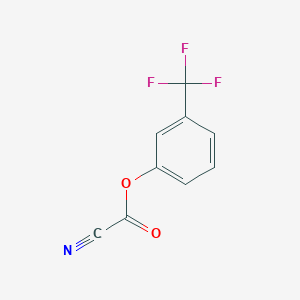
5-Methyl-1,4-benzodioxan-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-1,4-benzodioxan-2,3-dione (MBD) is a heterocyclic compound that has been extensively studied due to its potential applications in various scientific fields. MBD is a versatile compound that can be used in a variety of ways, including as a synthetic intermediate, an antioxidant, and as a drug.
Aplicaciones Científicas De Investigación
5-Methyl-1,4-benzodioxan-2,3-dione has been used in a variety of scientific research applications. It has been used in the synthesis of several compounds, such as 1,4-dihydrobenzodioxins, 1,4-dihydropyridines, and 1,2-benzisoxazoles. 5-Methyl-1,4-benzodioxan-2,3-dione has also been used as an antioxidant in food products, cosmetics, and pharmaceuticals. Additionally, 5-Methyl-1,4-benzodioxan-2,3-dione has been studied as a potential drug for the treatment of various medical conditions, such as cancer, diabetes, and Alzheimer’s disease.
Mecanismo De Acción
The mechanism of action of 5-Methyl-1,4-benzodioxan-2,3-dione is not fully understood. It is believed that 5-Methyl-1,4-benzodioxan-2,3-dione may act as an antioxidant by scavenging free radicals and inhibiting oxidative damage. Additionally, 5-Methyl-1,4-benzodioxan-2,3-dione may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. 5-Methyl-1,4-benzodioxan-2,3-dione may also act as an antitumor agent by inhibiting the growth of tumor cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Methyl-1,4-benzodioxan-2,3-dione are not fully understood. However, studies have shown that 5-Methyl-1,4-benzodioxan-2,3-dione may have anti-inflammatory, antioxidant, and antitumor effects. Additionally, 5-Methyl-1,4-benzodioxan-2,3-dione may have a role in regulating glucose metabolism and may be beneficial in the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-Methyl-1,4-benzodioxan-2,3-dione in laboratory experiments has several advantages. 5-Methyl-1,4-benzodioxan-2,3-dione is a versatile compound that can be used in a variety of synthetic reactions. Additionally, 5-Methyl-1,4-benzodioxan-2,3-dione is relatively inexpensive and easy to obtain. However, there are some limitations to the use of 5-Methyl-1,4-benzodioxan-2,3-dione in laboratory experiments. 5-Methyl-1,4-benzodioxan-2,3-dione is a highly reactive compound and can be difficult to handle in the laboratory. Additionally, 5-Methyl-1,4-benzodioxan-2,3-dione is a relatively unstable compound and can degrade over time.
Direcciones Futuras
There are several potential future directions for the use of 5-Methyl-1,4-benzodioxan-2,3-dione. One potential direction is the use of 5-Methyl-1,4-benzodioxan-2,3-dione in the development of new drugs for the treatment of various medical conditions. Additionally, 5-Methyl-1,4-benzodioxan-2,3-dione could be used as an antioxidant in food products, cosmetics, and pharmaceuticals. Finally, 5-Methyl-1,4-benzodioxan-2,3-dione could also be used in the synthesis of new compounds with potential applications in various scientific fields.
Métodos De Síntesis
5-Methyl-1,4-benzodioxan-2,3-dione can be synthesized through several different methods. The most common method is the Knoevenagel condensation reaction, in which 5-Methyl-1,4-benzodioxan-2,3-dione is produced from the reaction of an aldehyde and an aromatic nitrile. This reaction is typically carried out in an organic solvent such as acetone or ethanol. Another method of synthesizing 5-Methyl-1,4-benzodioxan-2,3-dione is the Biginelli reaction, which involves the reaction of an aldehyde, a urea, and an aromatic nitrile. This reaction is commonly carried out in an aqueous solution.
Propiedades
IUPAC Name |
5-methyl-1,4-benzodioxine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4/c1-5-3-2-4-6-7(5)13-9(11)8(10)12-6/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKBOKBMRQWIOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=O)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1,4-benzodioxan-2,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-Dibenzyl-octahydro-3a,6a-bis(trifluoromethyl)-pyrrolo[3,4-c]pyrrole](/img/structure/B6312701.png)

![Tris-[(hexyloxy)methyl]amine](/img/structure/B6312704.png)


![N-[2-Methyl-5-(trifluoromethoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B6312728.png)






![4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene](/img/structure/B6312776.png)
